4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Overview
Description
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyrimidoindazole core
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which this molecule belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase or sgk) .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (chk1, chk2, and sgk kinases) to inhibit, regulate, or modulate their activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target kinases. CHK1 and CHK2 are involved in cell cycle regulation and DNA damage response, while SGK plays a role in cellular stress response . The compound’s interaction with these kinases could potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its target kinases. For instance, modulation of CHK1 and CHK2 could influence cell cycle progression and DNA repair mechanisms, potentially leading to effects such as cell cycle arrest or apoptosis .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic nucleotides like cAMP and cGMP . By inhibiting PDE10A, this compound can modulate intracellular signaling pathways, affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE10A by this compound leads to increased levels of cAMP and cGMP, which can enhance neuronal signaling and potentially improve cognitive functions . Additionally, it may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PDE10A, inhibiting its enzymatic activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation and subsequent activation of downstream signaling pathways. Furthermore, the compound may interact with other proteins and enzymes, modulating their activity and influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods In vitro and in vivo studies have shown that the compound can sustain its inhibitory effects on PDE10A over time, but the potential for degradation and loss of activity must be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A, leading to enhanced cognitive functions and anti-inflammatory effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Additionally, it may affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties. Its distribution within the body influences its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with appropriate indazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as acetic acid or ethanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenolic derivatives or other substituted products.
Scientific Research Applications
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamides.
Indole Derivatives: Compounds such as indole-3-acetic acid and its derivatives.
Uniqueness
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrimidoindazole core make it a versatile compound for various applications, distinguishing it from other indazole and indole derivatives .
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16-10-15(18(22)23)19-17-13-4-2-3-5-14(13)20-21(16)17/h2-10H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZBLYSIHDCGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=CC4=NN23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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